Substance P antagonist receptor quantifier F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[18F]SPA-RQ is a radioligand used in positron emission tomography (PET) imaging to visualize and quantify neurokinin-1 (NK1) receptors in the human brain. This compound is labeled with fluorine-18, a radioactive isotope, which allows for high-specificity imaging of NK1 receptors. These receptors are involved in various central nervous system functions and dysfunctions, making [18F]SPA-RQ a valuable tool in clinical research and drug discovery .
Preparation Methods
The preparation of [18F]SPA-RQ involves automated radiosynthesis using a modified commercial synthesis module (TRACERlab FXF-N; GE Medical Systems) with an auxiliary custom-made robotic cooling-heating reactor. The synthesis starts with cyclotron-produced [18F]fluoride ion, which is then used to label the precursor compound. The entire process takes approximately 150 minutes and results in high radiochemical purity (>99%) and chemical purity. The overall decay-corrected radiochemical yield is around 15±2% .
Chemical Reactions Analysis
[18F]SPA-RQ undergoes various chemical reactions during its synthesis and application. The primary reactions include:
Nucleophilic substitution: The [18F]fluoride ion replaces a leaving group on the precursor compound to form the final radiolabeled product.
Hydrolysis: During the synthesis, hydrolysis reactions may occur, leading to the formation of hydrophilic metabolites.
Oxidation and reduction: These reactions are less common but can occur under specific conditions, affecting the stability and purity of the compound
Scientific Research Applications
[18F]SPA-RQ is primarily used in PET imaging to study the distribution and function of NK1 receptors in the brain and peripheral tissues. Its applications include:
Neuropsychiatric research: Investigating the role of NK1 receptors in conditions such as depression, anxiety, and schizophrenia.
Drug development: Assessing the efficacy and receptor occupancy of NK1 receptor antagonists in clinical trials.
Neuroanatomical studies: Mapping the distribution of NK1 receptors in the brain to understand their role in various physiological and pathological processes
Mechanism of Action
[18F]SPA-RQ binds selectively to NK1 receptors, which are G-protein coupled receptors that mediate the effects of tachykinins such as substance P. Upon binding, [18F]SPA-RQ allows for the visualization of NK1 receptor distribution and density using PET imaging. The binding of [18F]SPA-RQ to NK1 receptors is influenced by the presence of endogenous ligands and receptor antagonists, which can modulate the uptake and distribution of the radioligand .
Comparison with Similar Compounds
Similar compounds to [18F]SPA-RQ include other radioligands used for PET imaging of NK1 receptors, such as [11C]GR205171 and [18F]FE-SPA-RQ. Compared to these compounds, [18F]SPA-RQ offers higher specific radioactivity and better imaging resolution due to the properties of fluorine-18. Additionally, [18F]SPA-RQ has been shown to have a favorable binding profile and kinetic properties, making it a preferred choice for studying NK1 receptors in both preclinical and clinical settings .
Biological Activity
Substance P is a neuropeptide that plays a significant role in pain perception, stress response, and various neuropsychiatric disorders. The Substance P antagonist receptor quantifier F-18 ([^18F]SPA-RQ) has emerged as a vital tool for studying neurokinin-1 (NK1) receptors, particularly in the context of positron emission tomography (PET) imaging. This article delves into the biological activity of [^18F]SPA-RQ, detailing its synthesis, receptor affinity, biodistribution, and potential applications in clinical research.
Synthesis and Characterization
The synthesis of [^18F]SPA-RQ involves the radiolabeling of a potent Substance-P antagonist using fluorine-18. The process typically includes:
- Alkylation : A BOC-protected phenolate anion is alkylated with [^18F]bromofluoromethane.
- Deprotection : Removal of the BOC group using trifluoroacetic acid yields the final product.
This method results in a high yield and specific activity suitable for PET imaging applications .
Receptor Affinity
[^18F]SPA-RQ exhibits high affinity for NK1 receptors across various species, with an inhibitory concentration (IC50) of approximately 67 pM for human receptors. This high affinity is crucial for effective imaging and quantification of NK1 receptor density in the brain .
Biodistribution Studies
Biodistribution studies conducted in guinea pigs have shown that [^18F]SPA-RQ effectively penetrates the blood-brain barrier and selectively labels NK1 receptors in key brain regions, including the striatum and cortex. This selective labeling is essential for accurately mapping NK1 receptor distribution and understanding their role in neurological conditions .
Biological Activity and Mechanism
The biological activity of [^18F]SPA-RQ is primarily linked to its interaction with NK1 receptors. Activation of these receptors by Substance P has been shown to influence various neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, microinfusion studies indicate that NK1 receptor activation can excite serotonergic neurons in the dorsal raphe nucleus (DR), leading to complex behavioral outcomes related to mood and anxiety .
Table 1: Physical Properties of Fluorine-18
Property | Value |
---|---|
Half-life | 109.77 minutes |
Decay type | β+ (97%), EC (3%) |
Maximum Energy (MeV) | 0.64 |
Theoretical Specific Activity | 6.3 × 10⁴ GBq/μmol |
Decay Product | Oxygen-18 |
Case Studies
Several studies have utilized [^18F]SPA-RQ to explore its efficacy as a diagnostic tool:
- Neuropsychiatric Disorders : Research indicates that NK1 receptor antagonism may alleviate symptoms in conditions such as depression and anxiety disorders. PET imaging with [^18F]SPA-RQ allows for real-time visualization of receptor occupancy during treatment .
- Pain Management : Clinical studies have demonstrated that targeting NK1 receptors can modulate pain pathways, suggesting potential therapeutic applications for chronic pain management using [^18F]SPA-RQ as a monitoring tool .
Properties
CAS No. |
262598-99-2 |
---|---|
Molecular Formula |
C21H22F4N6O |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1 |
InChI Key |
KSKJMSAKVZSMMV-LBXDGNDASA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F] |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine (18F)SPA-RQ (2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine SPA-RQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.